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Compound of Interest

Compound Name:

5(6)-

CARBOXYNAPHTHOFLUORESC

EIN

CAS No.: 128724-35-6

Cat. No.: B589655

Get Quote

Executive Summary
5(6)-Carboxynaphthofluorescein (CNF) is a long-wavelength, ratiometric fluorescent pH

indicator derived from the fluorescein core structure by extending the conjugated system with

naphthalene moieties.[1] This structural modification results in a significant bathochromic shift

(red shift) compared to standard fluorescein.[1]

In a basic buffer environment (pH > 9.0), the dye exists predominantly in its dianionic form,

exhibiting an absorption maximum (

) at 598 nm and a fluorescence emission maximum (

) at 668 nm.[1] Its pKa of approximately 7.6 makes it an ideal probe for monitoring cytosolic pH
in neutral-to-alkaline physiological environments, distinguishing it from the more acidic-range
indicators like BCECF.[1]
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Part 1: Photophysical Profile & Spectral Data[1][2][3]
[4]
The spectral properties of CNF are heavily dependent on the protonation state of the phenolic

hydroxyl group on the xanthene ring system.[1] The transition from the monoanion

(acidic/neutral) to the dianion (basic) drives the fluorescence response.[1]

Spectral Constants Table
Parameter

Acidic/Neutral Conditions
(pH < 7.0)

Basic Conditions (pH > 9.0)

Primary Species Monoanion / Lactone Dianion

Absorption Max (

)
512 nm 598 nm

Emission Max (

)
567 nm 668 nm

Molar Extinction Coeff.[1] (

)

~28,000 cm

M

~45,000 cm

M

Stokes Shift 55 nm 70 nm

Quantum Yield (

)
Low (< 0.[1]1) High (> 0.5)

Ratiometric Mechanism
CNF is a dual-excitation, dual-emission ratiometric probe.[1][2] However, the most robust

ratiometric method involves exciting at two wavelengths (e.g., 512 nm and 598 nm) and

monitoring emission at 668 nm.[1][2] This allows for pH determination independent of dye

concentration or optical path length.[1]

Part 2: Mechanism of Action[1][2]
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The pH sensitivity of CNF arises from the ionization of the phenolic hydroxyl group.[1]

Acidic State: The phenol is protonated.[1] The conjugation system is interrupted or less

delocalized, resulting in shorter wavelength absorption (yellow/orange visual color).[1]

Basic State: Above the pKa (7.6), the phenol deprotonates to form a phenolate anion.[1] This

restores full conjugation across the naphthoxanthene core, shifting absorption to the

red/near-IR region (blue/purple visual color) and significantly increasing fluorescence

quantum yield.[1]

Diagram: Protonation Equilibrium & Spectral Shift[1][2]
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Click to download full resolution via product page

Figure 1: The equilibrium shift of 5(6)-carboxynaphthofluorescein driven by pH.[1][3] The

deprotonation event at pKa 7.6 serves as the switch for the bathochromic spectral shift.[1]

Part 3: Experimental Protocol
As a Senior Application Scientist, I recommend the following protocol to ensure reproducibility.

CNF is hydrophobic and prone to aggregation in aqueous buffers if not solubilized correctly.[1]

Reagents Required[1][2][4][6][7]
5(6)-Carboxynaphthofluorescein (Solid, >90% purity).[1][4]

Anhydrous DMSO (Dimethyl sulfoxide).[1]

100 mM Phosphate Buffer (pH 10.0) (For basic max determination).

100 mM Phosphate Buffer (pH 6.0) (For acidic baseline).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.abcam.com/en-us/products/biochemicals/56-carboxynaphthofluorescein-ab275543
https://www.abcam.com/en-us/products/biochemicals/56-carboxynaphthofluorescein-ab275543
https://www.abcam.com/en-us/products/biochemicals/56-carboxynaphthofluorescein-ab275543
https://www.abcam.com/en-us/products/biochemicals/56-carboxynaphthofluorescein-ab275543
https://www.abcam.com/en-us/products/biochemicals/56-carboxynaphthofluorescein-ab275543
https://www.benchchem.com/product/b589655/docs?utm_src=pdf-body-img#technical-guide-5-6-carboxynaphthofluorescein-spectral-characterization
https://www.benchchem.com/product/b589655/docs?utm_src=pdf-body#technical-guide-5-6-carboxynaphthofluorescein-spectral-characterization
https://www.abcam.com/en-us/products/biochemicals/56-carboxynaphthofluorescein-ab275543
https://www.researchgate.net/figure/Chemical-structure-of-56-carboxyfluorescein-CF-and-56-carboxynaphthofluorescein_fig7_251614372
https://www.abcam.com/en-us/products/biochemicals/56-carboxynaphthofluorescein-ab275543
https://www.abcam.com/en-us/products/biochemicals/56-carboxynaphthofluorescein-ab275543
https://www.benchchem.com/product/b589655/docs?utm_src=pdf-body#technical-guide-5-6-carboxynaphthofluorescein-spectral-characterization
https://www.abcam.com/en-us/products/biochemicals/56-carboxynaphthofluorescein-ab275543
https://www.caymanchem.com/product/17172/5-6-carboxyfluorescein
https://www.abcam.com/en-us/products/biochemicals/56-carboxynaphthofluorescein-ab275543
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b589655?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step-by-Step Solubilization & Measurement
Stock Solution Preparation (10 mM):

Dissolve 1 mg of CNF (MW ~476.4 g/mol ) in 210 µL of anhydrous DMSO.[1]

Critical: Do not attempt to dissolve directly in water or buffer; this will lead to micro-

precipitates that scatter light and distort absorption readings.[1]

Store stock at -20°C, protected from light.

Working Solution Preparation (10 µM):

Prepare 10 mL of pH 10.0 Phosphate Buffer.[1]

Add 10 µL of the 10 mM Stock Solution to the buffer while vortexing.

Note: The final DMSO concentration is 0.1%, which is negligible for spectral analysis.[1]

Spectral Scanning:

Blanking: Use the buffer + 0.1% DMSO (without dye) to blank the spectrophotometer.[1]

Scan Parameters: Set range to 450 nm – 750 nm.

Observation: You should observe a distinct peak rising at 598 ± 2 nm.[1]

Workflow Diagram
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Figure 2: Critical workflow for preparing CNF to avoid aggregation artifacts. The DMSO step is

non-negotiable for accurate extinction coefficient determination.

Part 4: Troubleshooting & Optimization
Aggregation Artifacts

Symptom: Broadening of the absorption peak or a "shoulder" appearing >620 nm.[1]

Cause: Dye stacking due to low solubility in high ionic strength buffers.[1]

Fix: Add a non-ionic surfactant like Pluronic F-127 (0.02%) to the buffer system.[1]

Photobleaching[1][2]
Issue: Signal decay during time-lapse imaging.
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Insight: Naphthofluoresceins are generally less photostable than sulfonated rhodamines.[1]

Fix: Minimize laser power and use pulsed excitation. Alternatively, add an oxygen scavenger

system (e.g., Trolox) if the experimental setup allows.[1]

Isomer Mixture
Context: The "5(6)-" prefix indicates a mixture of two isomers (carboxyl group at position 5 or

6).[1]

Impact: For general pH sensing, the spectral properties of the isomers are virtually identical.

[1] Separation is only necessary for high-precision structural studies, not for standard

ratiometric assays.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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